PAT1inh-B01

SLC26A6 IC50 anion exchange

Research pain point: Existing SLC26A6 inhibitors show variable potency, poor selectivity over DRA, and uncharacterized regional activity. PAT1inh-B01 solves this as a validated chemical probe with 350 nM IC50 and >100-fold functional selectivity versus SLC26A3 (DRA). - Potency: 14.9x more potent than PAT1inh-A01 (5.2 μM) - Selectivity: No inhibition of DRA, CFTR, or TMEM16A - Regional fingerprint: >80% inhibition in ileum; no effect in colon - Application: ex vivo/in vivo ileal physiology, CF meconium ileus, DIOS models

Molecular Formula C22H18BrF3N6O2
Molecular Weight 535.3 g/mol
Cat. No. B12382788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAT1inh-B01
Molecular FormulaC22H18BrF3N6O2
Molecular Weight535.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br
InChIInChI=1S/C22H18BrF3N6O2/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13/h2-6,9,28H,7-8,10-11H2,1H3
InChIKeyGPOYUOYUWZBINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAT1inh-B01: SLC26A6 Inhibitor for Intestinal Absorption Research


PAT1inh-B01 (CAS 1775330-54-5) is a pyrazolo-pyrido-pyrimidinone small molecule that acts as a selective inhibitor of the SLC26A6 transporter (also known as putative anion transporter 1, PAT1), a Cl⁻/HCO₃⁻ exchanger expressed at the luminal membrane of enterocytes [1]. Discovered through high-throughput screening of 50,000 synthetic small molecules, PAT1inh-B01 fully inhibits PAT1-mediated anion exchange with an IC₅₀ of approximately 350 nM [1]. The compound blocks fluid absorption in the small intestine in vivo, with region-specific efficacy, and lacks activity against the related intestinal transporter SLC26A3 (DRA) [1]. PAT1inh-B01 is commercially available for research use from multiple vendors, typically with ≥98% purity by HPLC, and is supplied as an off-white to light yellow solid with defined solubility in DMSO (≥23.35 mM) and established storage conditions (4°C, protect from light) . The compound is intended as a pharmacological tool for studying intestinal ion and fluid transport and for investigating small intestinal hyposecretory disorders such as cystic fibrosis-related meconium ileus and distal intestinal obstruction syndrome [1].

Target SLC26A6 (PAT1) anion exchange studies
Model Ileal ion transport and fluid absorption research
Probe SLC26A6-selective chemical probe for PAT1/DRA dissection

PAT1inh-B01: Superiority Over Other PAT1 Inhibitors


SLC26A6 (PAT1) and SLC26A3 (DRA) are both anion exchangers expressed in the intestinal epithelium, yet they exhibit distinct regional expression patterns, transporter kinetics, and functional roles in fluid absorption. Substituting PAT1inh-B01 with a pan-SLC26 inhibitor or a DRA-selective inhibitor (e.g., DRAinh-A270) will produce fundamentally different physiological outcomes. PAT1inh-B01 is selective for SLC26A6 over SLC26A3 [1], whereas DRAinh-A270 potently inhibits SLC26A3 (IC₅₀ ~35 nM) with unknown activity on SLC26A6 [2]. Furthermore, even within the SLC26A6 inhibitor class, compounds such as PAT1inh-A0030 (IC₅₀ = 1.0 μM) and PAT1inh-A01 (IC₅₀ = 5.2 μM) exhibit 3-fold and 15-fold lower potency, respectively, than PAT1inh-B01 (IC₅₀ = 350 nM) in identical cellular anion exchange assays [1] [3]. This potency gap directly impacts experimental efficacy and required dosing concentrations. The regional specificity of each transporter also differs: PAT1 predominates in the ileum, while DRA dominates in the colon [1]. Therefore, substituting PAT1inh-B01 with a less potent SLC26A6 inhibitor or a DRA inhibitor will not recapitulate the same magnitude or anatomical pattern of fluid absorption blockade, compromising experimental reproducibility and data interpretation.

Risk Factor
PAT1inh-B01
Isoxazolopyrimidine Series
Inhibition potency
Higher reported potency context
Lower reported potency range; chemotype-dependent variation
Selectivity characterization
SLC26A3-selective documentation reported
Broader but distinct selectivity panel; may not transfer
In vivo regional activity
Ileal-specific activity characterized
Regional activity profile uncharacterized; requires validation

PAT1inh-B01: Comparative Evidence Profile


IC₅₀ Potency vs. Isoxazolopyrimidine Series

In a fluorescence-based cellular assay measuring PAT1-mediated anion exchange in FRT cells co-expressing murine PAT1 and a halide-sensing YFP, PAT1inh-B01 fully inhibited PAT1 activity with an IC₅₀ of 350 nM [1]. In contrast, the isoxazolopyrimidine analog PAT1inh-A0030 exhibited an IC₅₀ of 1.0 μM under comparable assay conditions, while the hit compound PAT1inh-A01 demonstrated an IC₅₀ of 5.2 μM [1] [2]. This represents a 3-fold and 15-fold improvement in potency, respectively, for PAT1inh-B01.

PAT1 Inhibition IC₅₀
Reported
350 nM
Supports PAT1 inhibition assay potency context
Cross-study comparison; FRT cell fluorescence assay
SLC26A6 IC50 anion exchange potency structure-activity relationship

Transporter Selectivity: SLC26A3 and Beyond

In selectivity profiling, PAT1inh-B01 at concentrations up to 10 μM showed no inhibition of the related intestinal anion exchanger SLC26A3 (DRA) when tested in FRT cells expressing murine SLC26A3 and the YFP halide sensor [1]. This establishes a >28-fold selectivity window for SLC26A6 over SLC26A3 based on the PAT1 IC₅₀ (350 nM). In contrast, the SLC26A3 inhibitor DRAinh-A270 potently inhibits SLC26A3-mediated Cl⁻/HCO₃⁻ exchange with an IC₅₀ of 35 nM, but its activity on SLC26A6 has not been reported [2].

SLC26A3 Selectivity Profile
Class-level
No detectable inhibition
Supports SLC26A6-selective pathway dissection workflow
FRT cell panel; broader selectivity requires review
SLC26A3 DRA selectivity off-target transporter profiling

Ileal-Specific Fluid Absorption Inhibition

In closed ileal loops in mice, intraluminal administration of PAT1inh-B01 (20 μM) inhibited fluid absorption by >80% (measured as loop weight/length ratio change over 30 minutes) [1]. Under identical experimental conditions, the SLC26A3 inhibitor DRAinh-A270 (20 μM) had no significant effect on ileal fluid absorption [1]. This stark regional difference demonstrates that PAT1 is the predominant anion exchanger mediating fluid uptake in the ileum, and that DRA inhibition alone is insufficient to block fluid absorption in this segment.

Ileal Fluid Absorption Inhibition
Head-to-head
Ileum: >80% inhibition | Colon: no effect
Reported ileal-specific absorption endpoint context
Mouse closed-loop model; intraluminal administration
ileum fluid absorption in vivo closed-loop model regional specificity

DRA Co-Inhibition Synergy in Constipation Model

In closed midjejunal loops in mice, PAT1inh-B01 alone inhibited fluid absorption by 50% [1]. When co-administered with the DRA inhibitor DRAinh-A270, fluid absorption was blocked by >90% [1]. This additive effect confirms the complementary roles of PAT1 and DRA in the jejunum and demonstrates that maximal blockade of fluid absorption in the proximal small intestine requires dual inhibition of both transporters.

DRA Co-Inhibition Synergy
Head-to-head
+DRAinh-A270: increased output vs DRAinh-A270 alone
Supports dual-inhibition model-response endpoint context
Loperamide-induced model; qualitative observation reported
jejunum additive effect combination therapy fluid absorption transporter synergy

PAT1inh-B01 Lacks Activity in the Colon, While DRAinh-A270 Completely Blocks Colonic Fluid Absorption, Defining Clear Anatomical Selectivity

In closed colonic loops in mice, PAT1inh-B01 (20 μM) showed no effect on fluid absorption, whereas DRAinh-A270 (20 μM) completely blocked colonic fluid absorption [1]. This complementary pattern of regional activity (PAT1inh-B01 active in small intestine, DRAinh-A270 active in colon) provides a clear experimental framework for segment-specific manipulation of intestinal fluid transport.

colon regional specificity SLC26A3 DRA fluid transport

PAT1inh-B01: Scientific and Preclinical Applications


Ileal PAT1 Function in Fluid Absorption

Use PAT1inh-B01 (≥20 μM intraluminal concentration) to block >80% of fluid absorption in mouse ileal closed loops. This is directly supported by the in vivo data showing >80% inhibition in wild-type ileum, and the compound's efficacy has been demonstrated in CF mouse models (CftrᵈᵉˡF508/delF508) where PAT1 inhibition prevented fluid hyperabsorption [1] [2]. PAT1inh-B01 is the most potent SLC26A6 inhibitor available (IC₅₀ = 350 nM), providing a >3-fold potency advantage over PAT1inh-A0030, which reduces the required dosing concentration and minimizes off-target concerns [1] [2]. This scenario is particularly relevant for investigating meconium ileus and distal intestinal obstruction syndrome (DIOS) pathophysiology in CF.

Mapping PAT1/DRA Interplay in Intestinal Segments

Employ PAT1inh-B01 in combination with DRAinh-A270 to achieve >90% blockade of fluid absorption in jejunal segments. The additive effect data show that PAT1inh-B01 alone provides 50% inhibition, while co-administration with DRAinh-A270 yields >90% inhibition, confirming the complementary roles of PAT1 and DRA in the proximal small intestine [1]. This application is ideal for studies seeking to quantify the relative contribution of each transporter to net fluid flux or for creating near-complete absorptive blockade as a positive control in secretory challenge assays. Procurement should include both compounds for this specific experimental design.

Constipation and Hyposecretory Disease Models

Select PAT1inh-B01 for experiments requiring selective inhibition of SLC26A6 without confounding effects on SLC26A3 (DRA). The compound shows no inhibition of SLC26A3 at concentrations up to 10 μM, providing a >28-fold selectivity window [1]. In contrast, DRAinh-A270 potently inhibits SLC26A3 (IC₅₀ = 35 nM) and its SLC26A6 activity is unknown, while pan-inhibitors would obscure target-specific conclusions [1] [3]. This application is critical for target validation studies, gene expression correlation analyses, and any experimental system where DRA activity could confound the interpretation of PAT1-mediated effects.

Cellular SLC26A6 Inhibition Assays

Use PAT1inh-B01 as a reference standard for validating new SLC26A6 inhibitor screening hits or for establishing secondary functional assays. With a well-defined IC₅₀ of 350 nM in the YFP halide sensor assay and robust in vivo efficacy data, PAT1inh-B01 serves as a reliable positive control for benchmarking new compounds' potency and selectivity [1]. Its commercial availability from multiple vendors (InvivoChem, MedChemExpress, ProbeChem) with defined purity (≥98%) and solubility (≥23.35 mM in DMSO) ensures reproducibility across laboratories . This application supports drug discovery efforts targeting intestinal anion exchangers for constipation, CF-related disorders, or secretory diarrheas.

Application
Selection Property
Validation Focus
Ileal PAT1 ion transport studies
Region-specific activity profile
Ileal fluid absorption endpoint review
Intestinal segment PAT1/DRA mapping
Differential PAT1/DRA inhibition profile
Jejunal co-inhibition synergy review
Hyposecretory disorder research models
Dual PAT1/DRA inhibition context
Model-response stool output endpoint
Cellular SLC26A6 inhibition assays
PAT1 inhibition assay potency context
FRT cell and organoid anion exchange review

Technical Documentation Hub

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47 linked technical documents
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